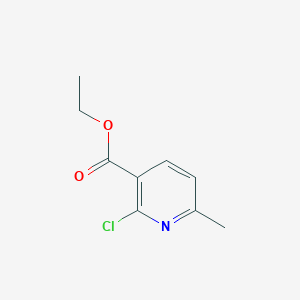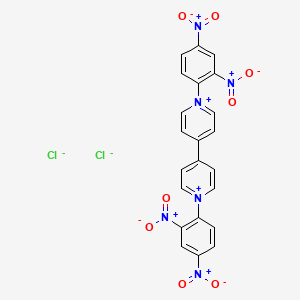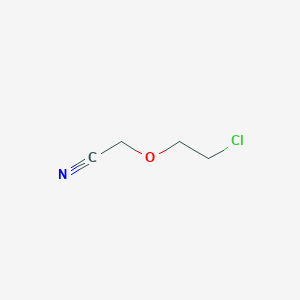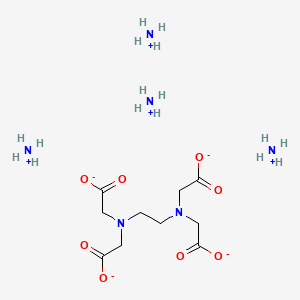
2-氯-6-甲基烟酸乙酯
描述
Ethyl 2-chloro-6-methylnicotinate is a chemical compound with the linear formula C9H10ClNO2 . It is used in various applications across different sectors .
Synthesis Analysis
The synthesis of Ethyl 2-chloro-6-methylnicotinate involves several steps, but the exact process is not detailed in the available resources .
Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 2-chloro-6-methylnicotinate are not detailed in the available resources .
Physical And Chemical Properties Analysis
Ethyl 2-chloro-6-methylnicotinate is a solid at 20 degrees Celsius . It has a molecular weight of 199.63 . It has a melting point of 65.0 to 69.0 °C and a boiling point of 107 °C at 1.5 mmHg . It is soluble in methanol .
科学研究应用
药物的合成和开发
P2Y12 受体拮抗剂的开发:2-氯-6-甲基烟酸乙酯是 P2Y12 受体拮抗剂(如 AZD1283)合成中的关键中间体。该过程涉及 6-氯-5-氰基-2-甲基烟酸乙酯与其他化合物的偶联,已扩大规模用于临床前和临床研究 (Andersen 等,2013).
高效的制备路线:2-氯-6-甲基烟酸乙酯已以多公斤批次生产,提高了药物开发的整体产率和纯度。这支持了 P2Y12 拮抗剂的临床开发 (Bell 等,2012).
化学反应和化合物合成
烟酸的形成:3-氯-2-卤代-1-丙烯基酮与 β-氨基巴豆酸乙酯反应生成烟酸的乙酯,证明了 2-氯-6-甲基烟酸乙酯在化学合成中的多功能性 (Gadzhili 等,2005).
羟胺衍生物:该化合物已用于羟胺衍生物的合成,生成具有潜在应用于各个领域的新杂环化合物 (Markova 等,1970).
环化反应:2-氯-6-甲基烟酸乙酯参与了膦催化的 [4 + 2] 环化反应,导致高度官能化的四氢吡啶的合成 (Zhu 等,2003).
其他应用
软体动物杀灭特性:2-氯-6-甲基烟酸乙酯的一些衍生物已合成,具有潜在的软体动物杀灭特性,表明其在害虫防治和农业应用中的用途 (El-bayouki 和 Basyouni,1988).
萘啶的合成:它还用于萘啶的合成,突出了其在复杂有机分子开发中的作用 (Ikekawa,1958).
超分子组装:2-氯-6-甲基烟酸乙酯一直是探索预测过渡金属系统中氢键网络的挑战的研究的一部分 (Aakeröy 和 Beatty,1999).
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-chloro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGVPAVDMEQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574651 | |
| Record name | Ethyl 2-chloro-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-6-methylnicotinate | |
CAS RN |
39073-14-8 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-6-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39073-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)


![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)









